Diphosphoric acid, P,P'-diisooctyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-diisooctyl ester can be synthesized through the esterification of pyrophosphoric acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, P,P’-diisooctyl ester involves a continuous process where pyrophosphoric acid and isooctanol are fed into a reactor along with a catalyst. The reaction mixture is heated to the appropriate temperature to achieve esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, P,P’-diisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water, diphosphoric acid, P,P’-diisooctyl ester can hydrolyze to form pyrophosphoric acid and isooctanol. This reaction is typically catalyzed by acids or bases.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Major Products Formed
Hydrolysis: Pyrophosphoric acid and isooctanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.
Scientific Research Applications
Diphosphoric acid, P,P’-diisooctyl ester has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of phosphate esters in biological systems.
Mechanism of Action
The mechanism of action of diphosphoric acid, P,P’-diisooctyl ester involves its ability to interact with various molecular targets through its ester and phosphate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical and physical properties. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, diisooctyl ester: Similar in structure but contains only one phosphate group.
Phosphonic acid, diisooctyl ester: Contains a phosphonic acid group instead of a pyrophosphoric acid group.
Diphosphoric acid, diisooctyl ester: Similar but may have different isomeric forms.
Uniqueness
Diphosphoric acid, P,P’-diisooctyl ester is unique due to its two phosphate groups, which provide it with distinct chemical properties compared to other similar compounds. This dual phosphate structure allows it to participate in more complex chemical reactions and form more stable complexes with other molecules .
Properties
CAS No. |
70729-86-1 |
---|---|
Molecular Formula |
C16H36O7P2 |
Molecular Weight |
402.40 g/mol |
IUPAC Name |
[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
OCBFMRMLYONXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |
Origin of Product |
United States |
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